![molecular formula C22H19N3O7S B5555565 2-ethoxy-4-{2-[(2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5555565.png)
2-ethoxy-4-{2-[(2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate
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Overview
Description
Synthesis Analysis
A convenient one-step synthesis of ethyl 2-(4-nitrophenyl)-3,4-disubstituted and c-fused thiophene-5-carboxylates, which are structurally related to the compound , has been achieved using sodium ethoxide in refluxing ethanol (Rangnekar & Mavlankar, 1991).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques like 1H NMR, IR, and X-ray diffraction. For instance, the crystal structure analysis of ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate reveals a half-chair conformation and intermolecular hydrogen bonding (Li, Tian, & Wang, 2013).
Chemical Reactions and Properties
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate demonstrates Lossen rearrangement, highlighting the reactivity of similar nitrophenyl groups in organic synthesis (Thalluri, Manne, Dev, & Mandal, 2014).
Physical Properties Analysis
The physical properties of structurally related compounds have been studied, focusing on factors like crystal packing stability and conformation. For example, the study of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate provides insight into the influence of intermolecular interactions on the stability of crystal packing (Kaur et al., 2012).
Chemical Properties Analysis
The chemical properties of related compounds, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, have been analyzed through X-ray diffraction techniques, highlighting the role of hydrogen bonds in the crystal packing of these compounds (Yeong, Chia, Quah, & Tan, 2018).
Scientific Research Applications
Organic Synthesis and Reactivity
The compound demonstrates notable reactivity and utility in the synthesis of diverse organic molecules. For instance, studies on the aminolysis of carbamates, including those related to 2-ethoxy-4-{2-[(2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate, have shown that such compounds can undergo reactions under mild conditions to yield urea derivatives, indicating their potential in creating bioactive molecules and materials with specific functional groups (Sigmund & Pfleiderer, 1994).
Materials Science Applications
In materials science, the compound's derivatives have been explored for their potential use in creating new materials. For example, research into the synthesis and characterization of novel thiazoles and their fused derivatives, which exhibit antimicrobial activities, highlights the compound's utility in developing materials with inherent biological properties (Wardkhan et al., 2008).
Electrochemical Applications
The electrochemical modification and characterization of electrodes, such as the EDTA modified glassy carbon electrode, underscore the compound's relevance in electrochemistry and sensor development. These studies offer insights into the compound's versatility in modifying electrode surfaces to detect metal ions, highlighting its applicability in environmental monitoring and analytical chemistry (Üstündağ & Solak, 2009).
Antimicrobial and Antioxidant Research
Furthermore, the compound and its derivatives have been assessed for antimicrobial and antioxidant activities, demonstrating significant potential in these areas. Investigations into the antimicrobial activities of synthesized products reveal their effectiveness against various bacterial and fungal strains, suggesting the compound's utility in developing new antimicrobial agents (Raghavendra et al., 2016). Additionally, studies on the structure-antioxidant activity relationship of phenolic acids, including derivatives of the compound, have elucidated their potential in combating oxidative stress, further indicating the compound's applicability in medicinal chemistry and pharmacology (Chen et al., 2020).
Safety and Hazards
properties
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O7S/c1-2-30-19-12-15(9-10-18(19)32-22(27)20-8-5-11-33-20)13-23-24-21(26)14-31-17-7-4-3-6-16(17)25(28)29/h3-13H,2,14H2,1H3,(H,24,26)/b23-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCWHLGPFHKLOI-YDZHTSKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate |
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